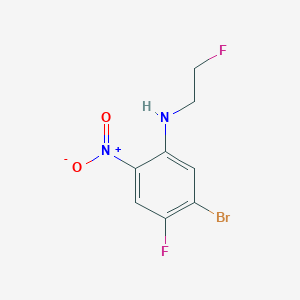

5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine

Beschreibung

5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine is a halogenated aromatic amine characterized by a nitro group at the 2-position, bromine at the 5-position, fluorine at the 4-position, and a 2-fluoroethylamine substituent on the nitrogen atom. Its molecular formula is C₈H₆BrF₂N₂O₂, with a molecular weight of 293.05 g/mol.

Eigenschaften

Molekularformel |

C8H7BrF2N2O2 |

|---|---|

Molekulargewicht |

281.05 g/mol |

IUPAC-Name |

5-bromo-4-fluoro-N-(2-fluoroethyl)-2-nitroaniline |

InChI |

InChI=1S/C8H7BrF2N2O2/c9-5-3-7(12-2-1-10)8(13(14)15)4-6(5)11/h3-4,12H,1-2H2 |

InChI-Schlüssel |

FCEKLULWIQVFIE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])NCCF |

Herkunft des Produkts |

United States |

Biologische Aktivität

5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine is a compound of interest in medicinal chemistry, particularly for its potential applications in cancer treatment and other therapeutic areas. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHBrFNO

- Molecular Weight : 276.07 g/mol

- IUPAC Name : 5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitroaniline

The biological activity of 5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine is primarily attributed to its interaction with various biological targets, including:

- Histone Deacetylases (HDACs) : The introduction of fluorine in the compound enhances its binding affinity to HDACs, which play a crucial role in cancer cell proliferation and survival .

- Nucleoside Transporters : The compound exhibits significant inhibitory effects on concentrative nucleoside transporters (CNTs), which are involved in nucleoside uptake in cancer cells .

Anticancer Activity

Several studies have investigated the anticancer properties of 5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine:

-

Cell Line Studies :

- The compound demonstrated cytotoxicity against various cancer cell lines, including U87 glioblastoma cells, with an IC value reported at approximately 45.2 μM .

- Flow cytometry analyses indicated that the compound induces apoptosis in MCF cell lines, suggesting a potential mechanism for its anticancer effects .

- Animal Studies :

Case Study 1: Inhibition of Cancer Cell Proliferation

A study focused on the effects of 5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine on breast cancer cell lines revealed that the compound significantly inhibited cell proliferation through apoptosis induction. The study utilized both in vitro assays and in vivo models to validate the findings.

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| U87 Glioblastoma | 45.2 | Apoptosis via HDAC inhibition |

| MCF-7 Breast | 25.72 | Induction of apoptosis |

Case Study 2: Antibacterial Screening

In a related study assessing compounds with similar functional groups, several derivatives exhibited potent antibacterial activity against Escherichia coli. While specific data for 5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine was not available, the results suggest a promising avenue for further exploration.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs vary in halogen placement, substituent groups, and functional motifs. Below is a comparative analysis based on evidence:

Key Findings:

Nitro Group Impact : The 2-nitro group in the main compound distinguishes it from analogs like 3-bromo-5-fluoro-4-iodoaniline . Nitro groups are strongly electron-withdrawing, directing electrophilic substitution reactions and enabling reduction to amines for further derivatization .

Fluorine Effects: The 4-fluoro and 2-fluoroethyl groups enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., N-butyl derivatives in ). Fluorine’s electronegativity also polarizes the aromatic ring, affecting reactivity .

Substituent Flexibility : Compounds with bulkier substituents (e.g., benzyloxy groups in ) exhibit lower solubility but improved target binding in pharmacological contexts. The 2-fluoroethyl chain in the main compound balances lipophilicity and steric hindrance.

Heterocyclic Modifications : The oxadiazole ring in introduces hydrogen-bonding capacity, which is absent in the main compound but critical for bioactivity in some drug candidates.

Data Table: Physicochemical Properties (Hypothetical)

*Hypothetical values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.